molecular formula C26H24N4O3 B7825189 N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No.: B7825189
M. Wt: 440.5 g/mol
InChI Key: VMRVWMQQRPXUQU-UHFFFAOYSA-N
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Description

    Reagents: Diphenylacetyl chloride, triethylamine

    Conditions: Room temperature, inert atmosphere

    Product: N-(2,2-diphenylacetyl)-2-aminobenzamide

  • Step 3: Formation of Carboxamide Group

      Reagents: Propylamine, acetic anhydride

      Conditions: Room temperature

      Product: N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diphenylacetyl group and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Quinazoline Core

        Reagents: Anthranilic acid, formamide

        Conditions: Heating under reflux

        Product: 2-aminobenzamide

    Chemical Reactions Analysis

    Types of Reactions

    N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazoline positions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Nucleophiles like amines or thiols in the presence of a base

    Major Products Formed

      Oxidation: Formation of quinazoline N-oxide derivatives

      Reduction: Formation of reduced quinazoline derivatives

      Substitution: Formation of substituted quinazoline derivatives

    Scientific Research Applications

    N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has several scientific research applications:

      Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

      Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

      Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

      Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism of action of N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, leading to reduced cell proliferation and inflammation.

    Comparison with Similar Compounds

    Similar Compounds

    • **N-[3-(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide
    • **N-[3-(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide derivatives

    Uniqueness

    N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

    Properties

    IUPAC Name

    N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VMRVWMQQRPXUQU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H24N4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    440.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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